4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile
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Overview
Description
4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile is a complex organic compound that features a combination of piperazine, imidazole, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of m-tolylpiperazine: This step involves the reaction of m-toluidine with piperazine in the presence of a suitable catalyst.
Carbonylation: The m-tolylpiperazine is then reacted with a carbonylating agent such as phosgene or triphosgene to form the piperazine-1-carbonyl derivative.
Imidazole Coupling: The piperazine-1-carbonyl derivative is then coupled with imidazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the imidazol-1-yl derivative.
Benzonitrile Addition: Finally, the imidazol-1-yl derivative is reacted with benzonitrile under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with halogen or other functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(m-tolyl)piperazine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
- 8-(4-(m-tolyl)piperazine-1-carbonyl)-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
- N-ethyl-4-(4-(m-tolyl)piperazine-1-carbonyl)thiazole-2-carboxamide
Uniqueness
4-(4-(4-(m-tolyl)piperazine-1-carbonyl)-1H-imidazol-1-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]imidazol-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-17-3-2-4-20(13-17)25-9-11-26(12-10-25)22(28)21-15-27(16-24-21)19-7-5-18(14-23)6-8-19/h2-8,13,15-16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPQUCDGFDFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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